N-[(4-methoxyphenyl)methyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide
Description
N-[(4-Methoxyphenyl)methyl]-2-{1-oxo-1H,2H,7H,8H,9H,10H-[1,2,4]triazino[4,5-b]indazol-2-yl}acetamide is a heterocyclic compound featuring a fused [1,2,4]triazinoindazolone core linked to a substituted acetamide moiety.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-27-14-8-6-13(7-9-14)10-20-17(25)11-23-19(26)18-15-4-2-3-5-16(15)22-24(18)12-21-23/h6-9,12H,2-5,10-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWILGUVAPUNJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C4CCCCC4=NN3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on the evidence:
Core Heterocyclic System
- Target Compound: Contains a [1,2,4]triazino[4,5-b]indazol-1-one scaffold. This fused system has a rigid planar structure with hydrogen-bonding capabilities from the carbonyl group and nitrogen atoms .
- Analog 1 (Compound 20, ): Features a [1,2,4]triazino[5,6-b]indole core with a thioether (-S-) linkage instead of an oxo group. The 5,6-b indole fusion alters ring electronics and steric accessibility compared to the 4,5-b indazole in the target compound .
- Analog 2 (G987-0023, ): Shares the [1,2,4]triazino[4,5-b]indazolone core but substitutes the 4-methoxyphenylmethyl group with a 4-bromo-3-methylphenyl group. This increases molecular weight (416.28 vs. ~406 for the target) and logP (2.75 vs. estimated ~2.5), suggesting higher lipophilicity .
Substituent Effects
*Estimated based on structural similarity to G987-0023.
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group in the target compound (electron-donating) contrasts with bromo (-Br, electron-withdrawing) in G987-0023.
Physicochemical Properties
- Water Solubility : The target compound’s methoxy group may improve solubility compared to G987-0023 (logSw = -2.99), though its extended fused ring system could reduce it .
- Polar Surface Area : Estimated to be ~66–70 Ų (similar to G987-0023’s 66.76 Ų), suggesting moderate membrane permeability .
Research Implications
The structural variations among these compounds underscore the balance between lipophilicity, solubility, and steric effects in drug design. For instance:
- The target compound’s methoxy group may enhance bioavailability compared to brominated analogs.
- Thioether-containing analogs (e.g., Compound 20) could exhibit unique reactivity profiles due to sulfur’s nucleophilicity .
Further studies should prioritize in vitro assays to evaluate binding affinity and selectivity, leveraging the structural insights from this comparison.
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